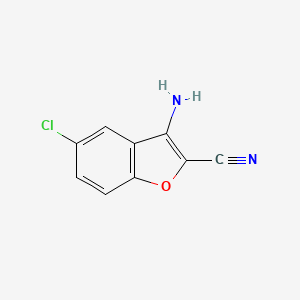
3-Amino-5-chlorobenzofuran-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-chlorobenzofuran-2-carbonitrile is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s molecular formula is C9H5ClN2O, and it has a molecular weight of 192.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chlorobenzofuran-2-carbonitrile typically involves the reaction of benzofuran-3(2H)-one with a POCl3-DMF complex in DMF solution, followed by treatment with hydroxylamine hydrochloride . This method is based on the Vilsmeier-Haack-Arnold reaction, which is a well-known procedure for the formation of carbonitriles from ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chlorobenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzofuran ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include POCl3, DMF, and hydroxylamine hydrochloride . Reaction conditions typically involve the use of organic solvents and controlled temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives.
Scientific Research Applications
3-Amino-5-chlorobenzofuran-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
benzofuran derivatives are known to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes . The specific molecular targets and pathways for 3-Amino-5-chlorobenzofuran-2-carbonitrile would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-5-chlorobenzofuran-2-carbonitrile include other benzofuran derivatives, such as:
- 5-Chlorobenzofuran-2-carboxamide
- 3-Amino-5-bromobenzofuran-2-carbonitrile
- 3-Amino-5-fluorobenzofuran-2-carbonitrile
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5ClN2O |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
3-amino-5-chloro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-5-1-2-7-6(3-5)9(12)8(4-11)13-7/h1-3H,12H2 |
InChI Key |
SKKAJKWAGIDMDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(O2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


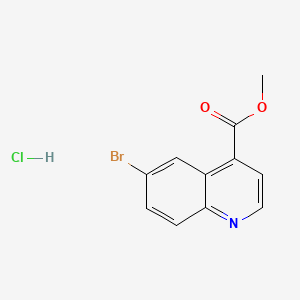
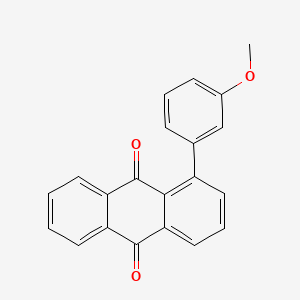
![Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate](/img/structure/B13930816.png)
![3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid](/img/structure/B13930819.png)
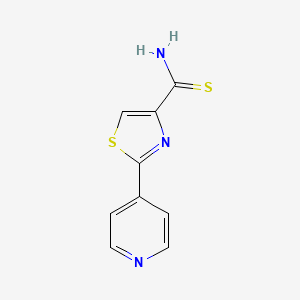
![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)
![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)
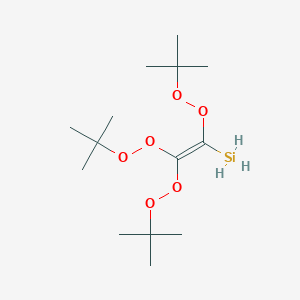
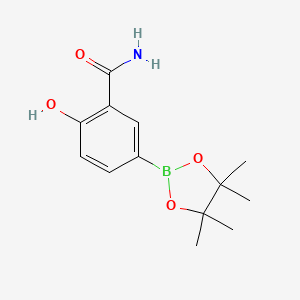
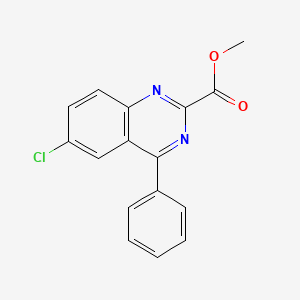
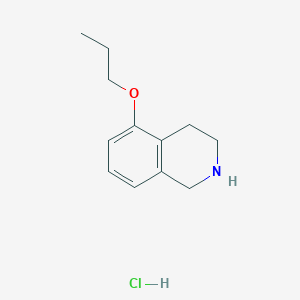
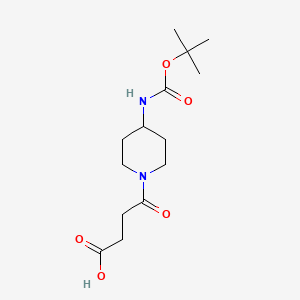
![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)
